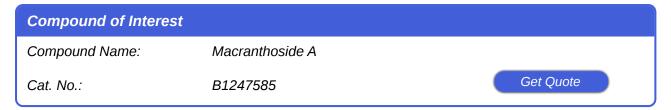


Macranthoside A: A Comprehensive Technical Review of its Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Macranthoside A, a triterpenoid glycoside also identified as Kalopanaxsaponin H, is a natural compound isolated from various plant species, including Lonicera macranthoides. As a member of the saponin family, **Macranthoside A** has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the currently known biological activities of **Macranthoside A**, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support further research and drug development endeavors.

Core Biological Activities

Current research indicates that **Macranthoside A** exhibits a range of biological effects, including antifungal, cytotoxic, and potential anti-inflammatory activities. The following sections detail the quantitative data associated with these activities and the methodologies employed in their investigation.

Table 1: Summary of Quantitative Biological Data for Macranthoside A



Biological Activity	Target	Measurement	Value	Source
Antifungal Activity	Magnaporthe oryzae	IC50	2-5 μg/mL	[1]
Cytotoxic Activity	Human promyelocytic leukemia cells (HL-60)	IC50	7.8 μg/mL	[2]
Cytotoxic Activity	Mouse macrophage cells (J774)	IC50	0.07 μΜ	[2]
Anti- inflammatory	Interleukin-1β (IL-1β) Production	Correlation	Negative	[3]

Detailed Experimental Methodologies and Signaling Pathways Antifungal Activity

Macranthoside A has demonstrated notable antifungal properties against the rice blast fungus Magnaporthe oryzae.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of **Macranthoside A** against Magnaporthe oryzae was determined to be in the range of 2-5 μ g/mL[1].

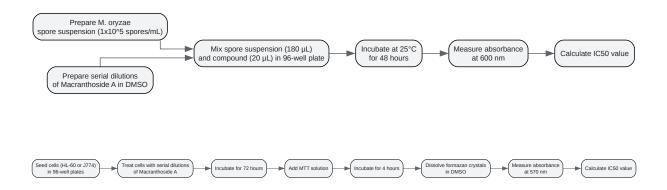
Experimental Protocol: In Vitro Antifungal Bioassay

The antifungal activity of **Macranthoside A** was evaluated using a microtiter plate assay as described by Kim et al. (2018)[1].

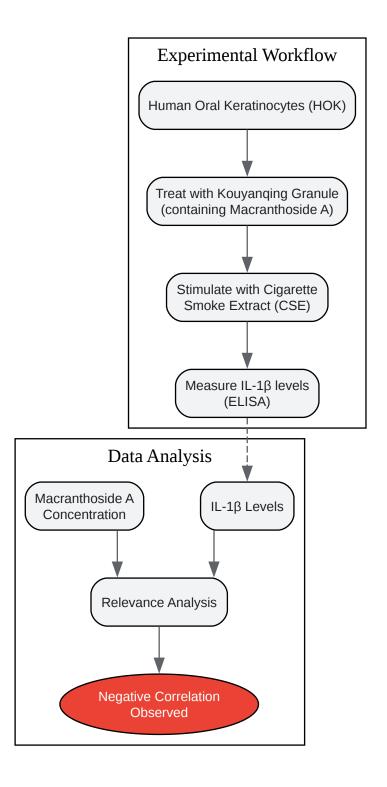
• Fungal Strain: Magnaporthe oryzae.



- Culture Medium: Potato dextrose broth (PDB).
- Assay Procedure:
 - A spore suspension of M. oryzae (1 × 10⁵ spores/mL) was prepared in PDB.
 - Macranthoside A was dissolved in dimethyl sulfoxide (DMSO) and serially diluted to obtain a range of concentrations.
 - In a 96-well microtiter plate, 180 μ L of the spore suspension was mixed with 20 μ L of each **Macranthoside A** dilution. The final concentration of DMSO was maintained at 1% (v/v).
 - The plates were incubated at 25°C for 48 hours.
 - Fungal growth was assessed by measuring the absorbance at 600 nm using a microplate reader.
 - The IC50 value was calculated as the concentration of Macranthoside A that inhibited fungal growth by 50% compared to the control (DMSO-treated).







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